N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H23ClN4O4S and its molecular weight is 486.97. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Cytotoxic Activity
The quinazolin-4(3H)-one heterocycle moiety, when derivatized with polyphenolic compounds, has shown significant antiradical activity. New derivatives developed exhibit high antioxidant activity and cytotoxicity against cancerous cell types, indicating their potential as therapeutic agents with good biocompatibility with normal cells (Pele et al., 2022).
Antibacterial Evaluation
Novel imidazo[2′, 1′:5, 1]‐1, 2, 4‐triazolo[4, 3‐c]quinazolines bearing 5‐thioxo‐1, 2, 4‐triazoles and 4‐oxothiazolidines have been synthesized and shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of ciprofloxacin against Gram-positive organisms (Nasr et al., 2003).
Antihypertensive Activity
Quinazolin‐4(3H)‐one derivatives containing thiazole or thiadiazole moiety were prepared to study their diuretic activity, showing significant antihypertensive effects. This underscores the compound's potential in developing new antihypertensive medications (Maarouf et al., 2004).
Antimicrobial and Analgesic Activity
Novel quinazoline derivatives have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory properties. This research has identified compounds with potent antimicrobial activity and significant analgesic and anti-inflammatory profiles, suggesting their utility in developing new therapeutic agents (Dash et al., 2017).
DPP-4 and DPPH Inhibitor
Quinazoline-3,4-(4H)-diamine derivatives endowed with a thiazoline moiety have been designed, synthesized, and evaluated for their in vitro dipeptidyl peptidase IV (DPP-4) inhibitory activity and diphenyl-2-picryl-hydrazyl (DPPH) assay, revealing significant activity. This indicates their potential as lead compounds for new antidiabetic agents with antioxidant properties (Ali et al., 2017).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c1-5-28-22(30)21-20(15-11-14(31-3)7-8-17(15)27(21)2)26-23(28)33-12-19(29)25-13-6-9-18(32-4)16(24)10-13/h6-11H,5,12H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPBZTSZVMZRLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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